1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is a chemical compound with the molecular formula C44H34O4 and a molecular weight of 626.7384 g/mol . It is characterized by the presence of multiple phenolic groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene typically involves the reaction of benzyl chloride derivatives with phenolic compounds under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which is of interest in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
- 1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride
Comparison
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is unique due to its multiple phenolic groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
38050-97-4 |
---|---|
Molekularformel |
C44H34O4 |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
4-[[4-[bis(4-hydroxyphenyl)-phenylmethyl]phenyl]-(4-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C44H34O4/c45-39-23-15-35(16-24-39)43(31-7-3-1-4-8-31,36-17-25-40(46)26-18-36)33-11-13-34(14-12-33)44(32-9-5-2-6-10-32,37-19-27-41(47)28-20-37)38-21-29-42(48)30-22-38/h1-30,45-48H |
InChI-Schlüssel |
UVHRMZIIPPMNSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)(C6=CC=C(C=C6)O)C7=CC=C(C=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.